N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine
Overview
Description
N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine: is a chemical compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a furan ring, a pyridazinone moiety, and an acetylated glycine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the reaction of hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving furfural or furan derivatives.
Acetylation of Glycine: Glycine is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The final step involves coupling the acetylated glycine with the pyridazinone-furan intermediate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine can undergo oxidation reactions to form furan-2,3-dione derivatives.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases and proteases, as well as receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine
- Methyl N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-β-alaninate
- N-(4-Chlorophenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Uniqueness
N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
2-[[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5/c16-10(13-6-12(18)19)7-15-11(17)4-3-8(14-15)9-2-1-5-20-9/h1-5H,6-7H2,(H,13,16)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZGAJCYWUDLAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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